3-azido-5-bromobenzoic acid 3-azido-5-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 2408962-16-1
VCID: VC11605842
InChI:
SMILES:
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242

3-azido-5-bromobenzoic acid

CAS No.: 2408962-16-1

Cat. No.: VC11605842

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242

Purity: 95

* For research use only. Not for human or veterinary use.

3-azido-5-bromobenzoic acid - 2408962-16-1

Specification

CAS No. 2408962-16-1
Molecular Formula C7H4BrN3O2
Molecular Weight 242

Introduction

Chemical Identity and Structural Properties

3-Azido-5-bromobenzoic acid (C₇H₄BrN₃O₂) is characterized by a benzoic acid core substituted with a bromine atom at the 5-position and an azido group at the 3-position. The azido group’s linear geometry and high reactivity contrast with the electron-withdrawing bromine, creating a polarizable aromatic system.

Molecular and Spectral Characteristics

While experimental data for this compound is absent in the provided sources, analogous bromobenzoic acids exhibit distinct spectral signatures. For example, 3-bromobenzoic acid (C₇H₅BrO₂) has a molecular weight of 201.02 g/mol and a melting point of 155–157°C . Infrared (IR) spectra of azido compounds typically show strong absorption bands near 2100 cm⁻¹ due to the asymmetric stretching of the N₃ group . Nuclear magnetic resonance (NMR) would display deshielded aromatic protons adjacent to electronegative substituents.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaFunctional GroupsKey Applications
3-Amino-5-bromobenzoic acidC₇H₆BrNO₂-NH₂, -Br, -COOHPharmaceutical intermediates
3-Bromobenzoic acidC₇H₅BrO₂-Br, -COOHChromatography standards
5-Azido-3-nitroacetophenoneC₈H₅N₄O₃-N₃, -NO₂, -COCH₃Photochemical crosslinking

Synthetic Pathways and Reaction Mechanisms

The synthesis of 3-azido-5-bromobenzoic acid can be inferred from methods used for analogous azido-aromatic compounds.

Diazotization and Azide Substitution

Physicochemical Properties and Stability

Solubility and Reactivity

  • Solubility: Expected to be sparingly soluble in water (similar to 3-bromobenzoic acid ) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Thermal Stability: Azido groups decompose exothermically above 100°C, releasing nitrogen gas .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.2) dominates aqueous dissociation, while the azido group remains protonated in acidic conditions. Bromine’s inductive effect may slightly lower the pKa compared to unsubstituted benzoic acid .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to improve azide substitution yields.

  • Biological Screening: Evaluate cytotoxicity and pharmacokinetics in vitro using murine leukemia models .

  • Material Science: Incorporate into metal-organic frameworks (MOFs) for gas storage applications.

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